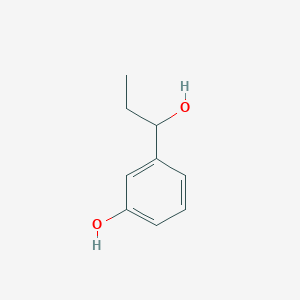
3-(1-Hydroxypropyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Hydroxypropyl)phenol is an organic compound with the molecular formula C9H12O2 It is a phenolic compound characterized by a hydroxyl group attached to a benzene ring and a hydroxypropyl group at the meta position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Hydroxypropyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with a hydroxypropyl group. For example, chlorobenzene can be fused with sodium hydroxide at high temperatures and pressures to produce sodium phenoxide, which can then be reacted with 1-chloropropanol to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The Suzuki–Miyaura coupling reaction is one such method, where an aryl halide is coupled with a hydroxypropylboronic acid in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and functional group tolerance.
化学反応の分析
Types of Reactions: 3-(1-Hydroxypropyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones, such as para-benzoquinone.
Reduction: Quinones formed from oxidation can be reduced back to hydroquinones.
Electrophilic Aromatic Substitution: The hydroxyl group activates the benzene ring towards electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Chromic acid or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst can be used for reduction.
Electrophilic Substitution: Halogens, nitric acid, and sulfuric acid are common reagents for halogenation, nitration, and sulfonation, respectively.
Major Products:
Oxidation: Para-benzoquinone
Reduction: Hydroquinone
Electrophilic Substitution: Halogenated, nitrated, or sulfonated phenols
科学的研究の応用
3-(1-Hydroxypropyl)phenol has several scientific research applications:
作用機序
The mechanism of action of 3-(1-Hydroxypropyl)phenol involves its ability to donate hydrogen atoms and electrons, thereby neutralizing free radicals and preventing oxidative damage . The hydroxyl group on the benzene ring plays a crucial role in this antioxidant activity. Additionally, the compound can interact with various molecular targets, including enzymes and receptors, modulating their activity and contributing to its biological effects .
類似化合物との比較
Phenol: The simplest phenolic compound, with a hydroxyl group directly attached to a benzene ring.
4-(1-Hydroxypropyl)phenol: Similar to 3-(1-Hydroxypropyl)phenol but with the hydroxypropyl group at the para position.
3-(4-Hydroxyphenyl)propan-2-one: A related compound with a ketone group instead of a hydroxyl group.
Uniqueness: this compound is unique due to the specific positioning of the hydroxypropyl group, which influences its reactivity and interaction with other molecules. This positioning can affect the compound’s physical and chemical properties, making it distinct from other phenolic compounds .
特性
IUPAC Name |
3-(1-hydroxypropyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEWBWNQZUJOIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
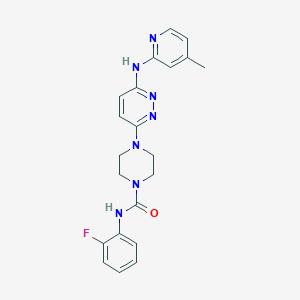
![2-[7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid](/img/structure/B2574414.png)
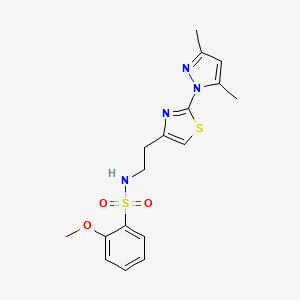
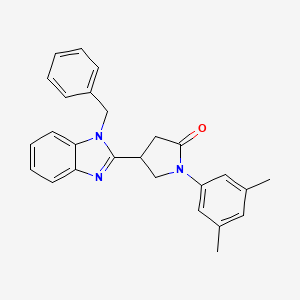
![2-[1-(4-Methylpyrimidin-2-yl)piperidin-4-yl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2574421.png)

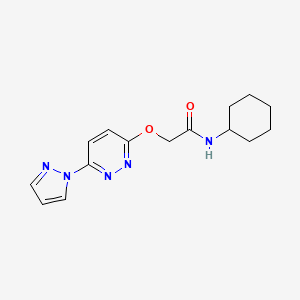


![4-[(2-Chloro-6-fluorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2574430.png)
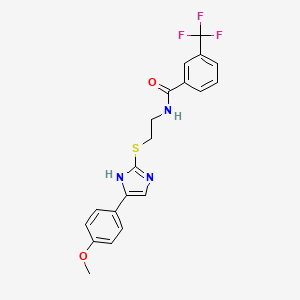
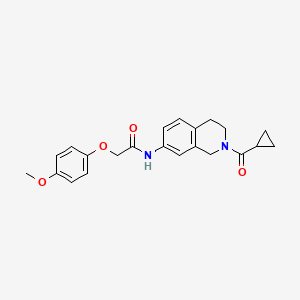
![Methyl 3-[benzyl-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]-2-methylpropanoate](/img/structure/B2574433.png)
![4-phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2574435.png)
